1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of 4-methoxybenzyl esters in organic synthesis . The protection of the carboxyl group was accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This scaffold is found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Heterocyclic Synthesis
- The compound serves as a precursor in the synthesis of novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one. This process demonstrates typical pyrrole-type reactivity and is significant in the exploration of new chemical structures (Deady & Devine, 2006).
Photometric Reagents Development
- Derivatives of the compound are utilized in developing photometric reagents for mercury detection. These reagents form complexes with mercury, offering a method for its spectrophotometric determination in solutions (Pérez Ruiz, Ortuño, & Molina, 1984).
Crystal and Molecular Structure Analysis
- The compound's derivatives have been analyzed for their crystal and molecular structures, contributing to the understanding of molecular packing arrangements and intermolecular interactions, critical in materials science (Khan, Ibrar, & Simpson, 2014).
Synthesis of Functionalized Heterocycles
- It is instrumental in the synthesis of functionalized heterocycles like pyrimidines and pyridazines. These synthesized compounds have potential applications in various fields, including pharmaceuticals (Majumdar, Das, & Jana, 1998).
Development of Titanocene Derivatives
- The compound aids in synthesizing titanocene derivatives with potential applications in medicinal chemistry, particularly in cytotoxicity studies (Mendez, Deally, O’Shea, & Tacke, 2011).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-4-2-11(3-5-12)10-17-9-7-13-14(17)6-8-16-15(13)19/h2-9H,10H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWEBOPJDXTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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